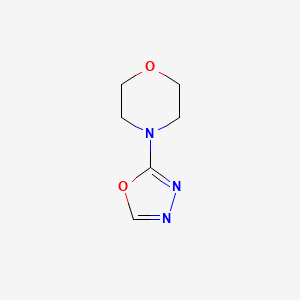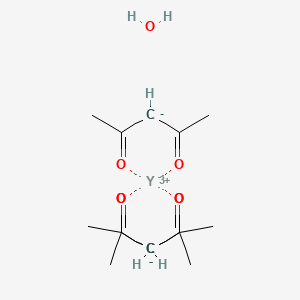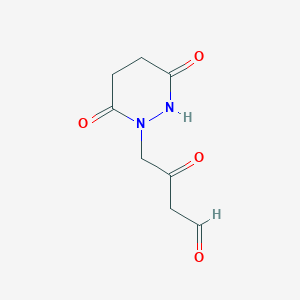
Tetraphen-8-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphen-8-ylboronic acid is an organic compound with the molecular formula C18H13BO2 It is a member of the boronic acid family, which are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols and other Lewis bases
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraphen-8-ylboronic acid can be synthesized through several methods. One common approach involves the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride. This method enables the synthesis of various aryl boronic acids in excellent yields at 0°C .
Another method involves the reaction of organometallic compounds based on lithium or magnesium with borate esters. For example, phenylboronic acid is produced from phenylmagnesium bromide and trimethyl borate followed by hydrolysis .
Industrial Production Methods
Industrial production of boronic acids typically involves the use of borate esters as precursors. These esters are made by the simple dehydration of boric acid with alcohols. The resulting boronic esters can then be converted to boronic acids through hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions
Tetraphen-8-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, organolithium or organomagnesium compounds for the formation of boronic acids, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Tetraphen-8-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which tetraphen-8-ylboronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other Lewis bases. This interaction is central to its use in sensing applications and as a building block in organic synthesis. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with palladium, followed by reductive elimination to form the carbon-carbon bond .
Comparación Con Compuestos Similares
Tetraphen-8-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and 4-formylphenylboronic acid. While all these compounds share the ability to form reversible covalent bonds with diols, this compound is unique due to its specific structure, which may impart different reactivity and selectivity in chemical reactions .
List of Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
This compound stands out due to its unique structural features and the specific applications it enables in various fields of research.
Propiedades
Fórmula molecular |
C18H13BO2 |
|---|---|
Peso molecular |
272.1 g/mol |
Nombre IUPAC |
benzo[a]anthracen-8-ylboronic acid |
InChI |
InChI=1S/C18H13BO2/c20-19(21)18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,20-21H |
Clave InChI |
KBNGQLMNWZASBX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=C3C=CC4=CC=CC=C4C3=CC2=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)

![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)









![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)
